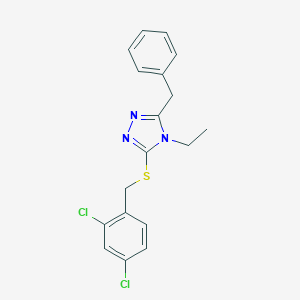
5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl and dichlorobenzyl groups: These groups are introduced through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorobenzyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl 2,4-dichlorobenzyl sulfide can be compared with other similar compounds, such as:
3-(2,4-Dichlorobenzyl)sulfanyl-1H-1,2,4-triazol-5-amine: This compound has a similar structure but different substituents, leading to variations in its biological activity.
4-(4-(4-Chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H17Cl2N3S |
|---|---|
Poids moléculaire |
378.3g/mol |
Nom IUPAC |
3-benzyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3S/c1-2-23-17(10-13-6-4-3-5-7-13)21-22-18(23)24-12-14-8-9-15(19)11-16(14)20/h3-9,11H,2,10,12H2,1H3 |
Clé InChI |
PSBSJXFQHPXRLP-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dimethylanilino)methylene]cyclohexanone](/img/structure/B425228.png)
![N-(2,4-dichlorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425229.png)
![4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425230.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425231.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B425232.png)
![6-amino-8-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425234.png)
![2-{[4-(2-Chlorophenoxy)anilino]methylene}cyclohexanone](/img/structure/B425236.png)
![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B425237.png)
![N-(2,3-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425241.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425242.png)
![ethyl 4-[3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether](/img/structure/B425245.png)
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425246.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425249.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425250.png)
